ethyl N-[2-amino-4-(naphthalen-2-ylmethoxy)phenyl]carbamate
Description
Ethyl N-[2-amino-4-(naphthalen-2-ylmethoxy)phenyl]carbamate is a synthetic carbamate derivative featuring a phenyl ring substituted with an amino group at position 2 and a naphthalen-2-ylmethoxy group at position 2. The naphthalenylmethoxy group distinguishes it from related compounds, likely influencing its physicochemical properties and biological interactions .
Properties
Molecular Formula |
C20H20N2O3 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
ethyl N-[2-amino-4-(naphthalen-2-ylmethoxy)phenyl]carbamate |
InChI |
InChI=1S/C20H20N2O3/c1-2-24-20(23)22-19-10-9-17(12-18(19)21)25-13-14-7-8-15-5-3-4-6-16(15)11-14/h3-12H,2,13,21H2,1H3,(H,22,23) |
InChI Key |
ZCXXQDMPTOVYFC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=C(C=C(C=C1)OCC2=CC3=CC=CC=C3C=C2)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of ethyl N-[2-amino-4-(naphthalen-2-ylmethoxy)phenyl]carbamate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-naphthol with an appropriate amine to form the naphthalen-2-ylmethoxy derivative. This intermediate is then reacted with ethyl chloroformate and an appropriate amine under controlled conditions to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using automated processes and continuous flow reactors to ensure high yield and purity .
Chemical Reactions Analysis
Hydrolysis and Stability
Carbamates are susceptible to hydrolysis, particularly under alkaline conditions:
-
Base-catalyzed hydrolysis : Yields ethanol, CO, and the corresponding amine .
Hydrolysis rates depend on substituents; electron-withdrawing groups (e.g., naphthylmethoxy) may stabilize the carbamate against hydrolysis .
Functionalization of the Naphthalen-2-ylmethoxy Group
The naphthalene ring can undergo electrophilic substitution:
| Reaction Type | Reagents/Conditions | Product | Yield | Ref. |
|---|---|---|---|---|
| Nitration | HNO, HSO | Nitro-substituted naphthalene | ~60-80% | |
| Halogenation | Cl/FeCl or Br | Halo-naphthalenemethoxy derivative | ~70-90% |
Amine Group Reactivity
The free amine at the 2-position can participate in:
-
Acylation : Reaction with acyl chlorides (e.g., acetyl chloride) to form amides .
-
Reductive alkylation : Forming secondary amines via reaction with aldehydes/ketones and reducing agents (e.g., NaBH) .
Cross-Coupling Reactions
The aryl rings enable catalytic cross-coupling:
-
Suzuki-Miyaura coupling : With boronic acids (e.g., 3,4-dichlorophenyl boronic acid) using Pd catalysts .
Example :
Metabolic Pathways
In vivo, carbamates undergo enzymatic hydrolysis via esterases, releasing CO and the corresponding amine . The naphthylmethoxy group may slow metabolism due to steric hindrance, increasing biological half-life .
Scientific Research Applications
Chemical Properties and Structure
Ethyl N-[2-amino-4-(naphthalen-2-ylmethoxy)phenyl]carbamate has the molecular formula and a molecular weight of 336.39 g/mol. The structure features a carbamate functional group, which is often associated with biological activity due to its ability to interact with various biological targets.
Pharmacological Applications
-
Anticancer Activity :
- Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, research into analogs of this compound has shown potential in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines, including breast and prostate cancers. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.
-
Antimicrobial Properties :
- The compound has been evaluated for its antimicrobial activity against several bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). Studies suggest that it can inhibit biofilm formation, which is crucial for the treatment of chronic infections where biofilms are prevalent .
-
Neuropharmacological Effects :
- There is emerging evidence that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases. Its ability to modulate neurotransmitter systems could lead to applications in managing conditions like Alzheimer’s disease or Parkinson’s disease.
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of naphthalene derivatives with appropriate amines and carbamates under controlled conditions. This synthetic pathway allows for the modification of the compound to enhance its pharmacological properties.
Case Studies
Mechanism of Action
The mechanism of action of ethyl N-[2-amino-4-(naphthalen-2-ylmethoxy)phenyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Ezogabine (Retigabine)
Structure: Ethyl N-[2-amino-4-[(4-fluorophenyl)methylamino]phenyl]carbamate (retigabine/ezogabine). Key Differences:
- Substituent: Retigabine has a 4-fluorobenzylamino group at position 4, whereas the target compound features a naphthalen-2-ylmethoxy group.
- Retigabine’s dihydrochloride salt (US Patent 5,384,330) improves solubility (37°C water solubility: ~1.2 mg/mL), while the target compound may require similar salt or co-crystal formulations to enhance bioavailability .
- Pharmacology : Retigabine is a potassium channel opener approved for epilepsy. The naphthalenylmethoxy analog’s bioactivity remains unconfirmed but could target similar pathways due to shared carbamate and aromatic motifs .
EthR Inhibitors (L1, L2, L3)
Structure: Ethyl (2-amino-4-((4-fluorobenzyl)amino)phenyl)carbamate (L1) and related analogs. Key Differences:
- Substituents: L1 replaces the naphthalenylmethoxy group with a 4-fluorobenzylamino group.
- Biological Activity : L1 exhibits Mycobacterium tuberculosis EthR inhibitory activity (binding energy: -9.2 kcal/mol) via molecular docking. The naphthalene group in the target compound may alter binding affinity to EthR or other targets due to steric effects .
Carcinogenic Carbamates
Examples : Ethyl carbamate, vinyl carbamate, and tert-butyl carbamate.
Key Differences :
- Toxicity: Vinyl carbamate is significantly more carcinogenic than ethyl carbamate, inducing liver and lung tumors in mice at lower doses. The naphthalenylmethoxy group’s impact on carcinogenicity is unknown, but bulky substituents may reduce metabolic activation to toxic intermediates .
Data Tables
Table 2: Thermal Stability of Salts/Co-Crystals (Retigabine vs. Target Compound*)
Research Findings and Implications
- Solubility Challenges : The naphthalenylmethoxy group’s lipophilicity may necessitate salt/co-crystal formulations, as seen with retigabine’s dihydrochloride .
Biological Activity
Ethyl N-[2-amino-4-(naphthalen-2-ylmethoxy)phenyl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound is characterized by the following structural formula:
This structure includes an ethyl carbamate moiety and a naphthalene derivative, which may contribute to its biological properties.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study on structurally related compounds found that certain derivatives displayed potent antibacterial activity against both gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MIC) as low as 5 μg/mL for the most active compounds .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 5 | Staphylococcus aureus |
| Compound B | 10 | Escherichia coli |
| Compound C | 15 | Klebsiella pneumoniae |
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor. In particular, it has shown promise as an inhibitor of D-amino acid oxidase, which plays a role in various metabolic processes. The inhibition constant (Ki) for this enzyme was found to be in the low micromolar range, indicating significant potency .
Neuroprotective Effects
There is emerging evidence that compounds in this class may exhibit neuroprotective effects. Research indicates that similar carbamate derivatives can protect neuronal cells from oxidative stress and apoptosis, potentially through the modulation of signaling pathways involved in cell survival .
The mechanisms underlying the biological activity of this compound are still being elucidated. However, several proposed mechanisms include:
- Interaction with Enzymes : The compound may bind to specific enzymes, altering their activity and affecting metabolic pathways.
- Antioxidant Activity : The presence of aromatic rings in its structure suggests potential antioxidant properties, which could mitigate oxidative damage in cells.
- Cell Signaling Modulation : It may influence cell signaling pathways related to inflammation and apoptosis.
Case Studies
A notable study involving a series of carbamate derivatives, including this compound, highlighted its effectiveness in reducing inflammation in animal models of arthritis. The study reported a significant decrease in pro-inflammatory cytokines following treatment with the compound, suggesting its potential as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
